

4-Ethylbenzonitrile IUPAC name and structure

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Compound of Interest

Compound Name: **4-Ethylbenzonitrile**

Cat. No.: **B1329635**

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An In-depth Technical Guide to **4-Ethylbenzonitrile**

This technical guide provides a comprehensive overview of **4-ethylbenzonitrile**, including its chemical identity, physical and chemical properties, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

IUPAC Name: **4-ethylbenzonitrile**[\[1\]](#)[\[2\]](#)

Synonyms: p-Ethylbenzonitrile, Benzonitrile, 4-ethyl-[[1](#)]

CAS Number: 25309-65-3[\[3\]](#)[\[4\]](#)

Molecular Formula: C₉H₉N[\[1\]](#)[\[3\]](#)[\[4\]](#)

Structure:

The structure of **4-ethylbenzonitrile** consists of a benzene ring substituted with an ethyl group and a nitrile group at the para position.

Caption: Chemical structure of **4-ethylbenzonitrile**.

Physicochemical Properties

A summary of the key physical and chemical properties of **4-ethylbenzonitrile** is presented in the table below.

Property	Value	Reference
Molecular Weight	131.17 g/mol	[1] [3] [5]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	237 °C	[3] [5]
Density	0.956 g/mL at 25 °C	[3] [5]
Refractive Index	n _{20/D} 1.527	[3] [5]
Flash Point	97.8 °C (closed cup)	[3]
SMILES	CCC1=CC=C(C=C1)C#N	[1]
InChIKey	SXFFMFAQNAFSLF- UHFFFAOYSA-N	[1]

Experimental Protocols

Synthesis of 4-Ethylbenzonitrile

A method for the synthesis of **4-ethylbenzonitrile** proceeds via the formation of 4-ethyl-thiobenzamide, followed by the elimination of hydrogen sulfide.[\[6\]](#)

Materials:

- Ethylbenzene
- Ammonium thiocyanate
- 98% Hydrofluoric acid
- Ice
- Toluene or chlorobenzene (for recrystallization)

- Alkali solution

Procedure:[6]

- Thioamidation: In a 1-liter polyethylene vessel cooled to -20 °C, 46 g (0.6 mol) of ammonium thiocyanate is added to 0.5 L of 98% hydrofluoric acid with agitation. Subsequently, 53 g (0.5 mol) of ethylbenzene is added in portions. The reaction mixture is then stirred for 20 hours at room temperature.
- Isolation of Intermediate: The reaction mixture is poured onto ice, leading to the precipitation and slow crystallization of a solid. The precipitate is collected by suction filtration and washed with water. Steam distillation can be employed to recover unreacted ethylbenzene. The resulting solid, 4-ethyl-thiobenzamide, is dried.
- Nitrile Formation: The 4-ethyl-thiobenzamide intermediate is treated with an alkali solution to induce the elimination of hydrogen sulfide (H₂S), yielding **4-ethylbenzonitrile**. The specific conditions for this step (e.g., concentration of alkali, temperature, reaction time) should be optimized.

Analytical Methodology: Gas Chromatography (GC)

The purity of **4-ethylbenzonitrile** can be assessed using gas chromatography. The following is a general protocol that can be adapted for this purpose.

Principle:

Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.[7]

Instrumentation and Reagents:

- Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- Column: A suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium or Nitrogen (high purity).
- FID Gases: Hydrogen and compressed air (high purity).
- Solvent: High-purity acetone or dichloromethane.
- Sample: **4-Ethylbenzonitrile**.

Procedure:

- Sample Preparation: Prepare a dilute solution of **4-ethylbenzonitrile** in the chosen solvent (e.g., 1 mg/mL).
- Instrument Parameters (Typical):
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
 - Carrier Gas Flow Rate: 1 mL/min.
 - Injection Volume: 1 µL.
 - Split Ratio: 50:1.
- Data Analysis: The retention time of the peak corresponding to **4-ethylbenzonitrile** is used for identification. The peak area can be used for quantification against a standard of known concentration. The purity is determined by the relative area of the main peak.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **4-ethylbenzonitrile**.

- Mass Spectrometry (MS): GC-MS analysis can provide information on the molecular weight and fragmentation pattern. Key fragments for **4-ethylbenzonitrile** would include the molecular ion peak and peaks corresponding to the loss of alkyl fragments.[2]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2220-2240 cm^{-1} and bands associated with the aromatic ring and the ethyl group.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will exhibit signals for the aromatic protons, the methylene protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet).
 - ^{13}C NMR: Will show distinct signals for the carbon atoms of the nitrile group, the aromatic ring, and the ethyl group.[2]

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding specific signaling pathways directly involving **4-ethylbenzonitrile**. As a relatively simple organic nitrile, its primary applications are likely as a building block in organic synthesis or as a component in materials science rather than as a biologically active agent in drug development. However, it may be used in the synthesis of more complex molecules with biological activity.[5][8]

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